molecular formula C13H17NO2Si B13547467 Methyl 3-amino-5-((trimethylsilyl)ethynyl)benzoate

Methyl 3-amino-5-((trimethylsilyl)ethynyl)benzoate

Cat. No.: B13547467
M. Wt: 247.36 g/mol
InChI Key: HHENOZFLSBEITI-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate is an organic compound with a complex structure that includes an amino group, a trimethylsilyl group, and an ethynyl group attached to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to ensure its high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions to replace the trimethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoate derivatives, while reduction of the ester group can produce benzyl alcohol derivatives.

Scientific Research Applications

Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-5-ethynylbenzoate: Lacks the trimethylsilyl group, which affects its reactivity and properties.

    Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]pyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical behavior.

Uniqueness

Methyl 3-amino-5-[2-(trimethylsilyl)ethynyl]benzoate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H17NO2Si

Molecular Weight

247.36 g/mol

IUPAC Name

methyl 3-amino-5-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C13H17NO2Si/c1-16-13(15)11-7-10(8-12(14)9-11)5-6-17(2,3)4/h7-9H,14H2,1-4H3

InChI Key

HHENOZFLSBEITI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C#C[Si](C)(C)C)N

Origin of Product

United States

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